2-(Dodecylamino)propanenitrile 2-(Dodecylamino)propanenitrile
Brand Name: Vulcanchem
CAS No.: 56095-88-6
VCID: VC20646312
InChI: InChI=1S/C15H30N2/c1-3-4-5-6-7-8-9-10-11-12-13-17-15(2)14-16/h15,17H,3-13H2,1-2H3
SMILES:
Molecular Formula: C15H30N2
Molecular Weight: 238.41 g/mol

2-(Dodecylamino)propanenitrile

CAS No.: 56095-88-6

Cat. No.: VC20646312

Molecular Formula: C15H30N2

Molecular Weight: 238.41 g/mol

* For research use only. Not for human or veterinary use.

2-(Dodecylamino)propanenitrile - 56095-88-6

Specification

CAS No. 56095-88-6
Molecular Formula C15H30N2
Molecular Weight 238.41 g/mol
IUPAC Name 2-(dodecylamino)propanenitrile
Standard InChI InChI=1S/C15H30N2/c1-3-4-5-6-7-8-9-10-11-12-13-17-15(2)14-16/h15,17H,3-13H2,1-2H3
Standard InChI Key IRHHUMKRUINGSZ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCNC(C)C#N

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-(dodecylamino)propanenitrile is C₁₅H₃₀N₂, consisting of:

  • A 12-carbon dodecyl chain providing hydrophobicity.

  • A propanenitrile moiety with the amino group (-NH-) bonded to the central carbon.

  • A nitrile group at the terminal position, offering polarity and reactivity.

Key structural distinctions from the 3-isomer include the position of the amino group, which influences molecular geometry and intermolecular interactions. For example, the 2-isomer’s branched configuration may reduce crystallinity compared to the linear 3-isomer, potentially enhancing solubility in nonpolar solvents .

Property2-(Dodecylamino)propanenitrile3-(Dodecylamino)propanenitrile
Amino Group PositionC₂C₃
Molecular FormulaC₁₅H₃₀N₂C₁₅H₃₀N₂
PolarityAmphiphilicAmphiphilic
Melting PointNot reportedLow (liquid at RT)

The nitrile group’s electronegativity (C≡N: ~3.0) and the amine’s basicity (pKₐ ~10–11) create a reactivity profile amenable to hydrolysis, alkylation, and cyclization reactions .

Synthetic Pathways

Nucleophilic Addition of Dodecylamine

A plausible synthesis involves the reaction of dodecylamine with acrylonitrile under basic conditions:
C12H25NH2+CH2=CHCNC12H25NHCH2CH2CN\text{C}_{12}\text{H}_{25}\text{NH}_2 + \text{CH}_2=\text{CHCN} \rightarrow \text{C}_{12}\text{H}_{25}\text{NH}-\text{CH}_2-\text{CH}_2\text{CN}
This Michael addition proceeds via amine attack on the α,β-unsaturated nitrile, forming the 2-substituted product regioselectively . Catalysts like formaldehyde may enhance yield by stabilizing intermediates.

Alternative Routes

  • Cyanoethylation: Treating dodecylamine with β-propiolactone followed by dehydration.

  • Reductive Amination: Condensing dodecylaldehyde with aminopropionitrile under hydrogenation.

Purification typically involves fractional distillation or column chromatography to isolate the 2-isomer from positional analogs.

Chemical Reactivity and Functionalization

Nitrile Hydrolysis

The nitrile group hydrolyzes to carboxylic acids or amides under acidic or basic conditions:
R-C≡NH2O/H+R-COOH(Acid)\text{R-C≡N} \xrightarrow{\text{H}_2\text{O/H}^+} \text{R-COOH} \quad \text{(Acid)}
R-C≡NH2O/OHR-CONH2(Amide)\text{R-C≡N} \xrightarrow{\text{H}_2\text{O/OH}^-} \text{R-CONH}_2 \quad \text{(Amide)}
This reactivity enables the synthesis of surfactants with tunable hydrophilicity .

Amine Alkylation

The secondary amine undergoes alkylation with electrophiles (e.g., alkyl halides):
R2NH+R’XR2NR’+HX\text{R}_2\text{NH} + \text{R'}X \rightarrow \text{R}_2\text{NR'} + \text{HX}
Such reactions are pivotal for modifying surfactant tail groups or introducing quaternary ammonium centers.

Applications in Industrial and Materials Science

Surfactant Formulations

The compound’s amphiphilicity suggests utility in:

  • Emulsifiers: Stabilizing oil-water interfaces in agrochemicals or paints.

  • Detergents: Enhancing soil removal via micelle formation.

  • Corrosion Inhibitors: Adsorbing onto metal surfaces through the amine group.

Pharmaceutical Intermediates

The nitrile group serves as a precursor for:

  • Antimicrobial Agents: Via conversion to thioamides or heterocycles.

  • Drug Delivery Systems: Self-assembling nanostructures leveraging hydrophobic-lipophilic balance.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesApplications
DodecylamineLacks nitrile; simpler structureCosmetics, ore flotation
3-(Dodecylamino)propanenitrileLinear amino positionPolymer stabilizers
N-Dodecyl-N,N-dimethylamineQuaternary ammonium centerFabric softeners, biocides

The 2-isomer’s branched configuration may offer advantages in forming non-lamellar mesophases or lower Krafft temperatures compared to linear analogs.

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